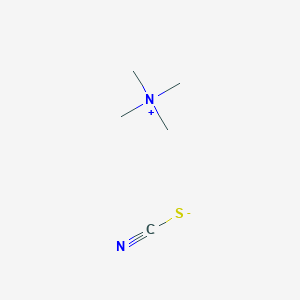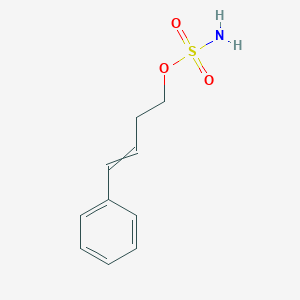![molecular formula C16H30O6Si2 B14179899 [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) CAS No. 918893-29-5](/img/structure/B14179899.png)
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) is a chemical compound with a complex structure that includes both phenylene and silanol groups
準備方法
The synthesis of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves multiple steps. One common synthetic route includes the reaction of 2,5-dihydroxyterephthalic acid with 2-methoxyethanol under specific conditions to form the intermediate compound. This intermediate is then reacted with dimethylchlorosilane in the presence of a catalyst to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
科学的研究の応用
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
作用機序
The mechanism of action of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate various biochemical processes. Its silanol groups can interact with hydroxyl and amino groups in proteins, leading to changes in protein structure and function .
類似化合物との比較
Similar compounds to [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) include:
2,5-Bis(2-methoxyethoxy)terephthalic acid: This compound has similar structural features but lacks the silanol groups, making it less versatile in certain applications.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene:
The uniqueness of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) lies in its combination of phenylene and silanol groups, which confer distinct chemical and physical properties that are advantageous for various scientific and industrial applications.
特性
CAS番号 |
918893-29-5 |
|---|---|
分子式 |
C16H30O6Si2 |
分子量 |
374.58 g/mol |
IUPAC名 |
hydroxy-[4-[hydroxy(dimethyl)silyl]-2,5-bis(2-methoxyethoxy)phenyl]-dimethylsilane |
InChI |
InChI=1S/C16H30O6Si2/c1-19-7-9-21-13-11-16(24(5,6)18)14(22-10-8-20-2)12-15(13)23(3,4)17/h11-12,17-18H,7-10H2,1-6H3 |
InChIキー |
ALXUTPVOUAXURG-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC(=C(C=C1[Si](C)(C)O)OCCOC)[Si](C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)


![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
